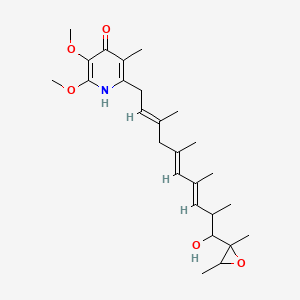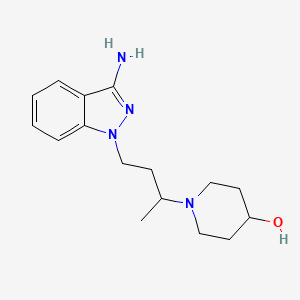
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol is a complex organic compound that features an indazole moiety, a piperidine ring, and an amino group. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Análisis De Reacciones Químicas
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties can be utilized in developing new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole: Known for its antiproliferative activity against cancer cells.
2-Phenylindazole: Exhibits anti-inflammatory properties.
Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
89007-75-0 |
|---|---|
Fórmula molecular |
C16H24N4O |
Peso molecular |
288.39 g/mol |
Nombre IUPAC |
1-[4-(3-aminoindazol-1-yl)butan-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H24N4O/c1-12(19-9-7-13(21)8-10-19)6-11-20-15-5-3-2-4-14(15)16(17)18-20/h2-5,12-13,21H,6-11H2,1H3,(H2,17,18) |
Clave InChI |
OXQLYXHUQZSSCK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
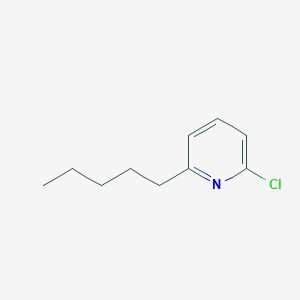
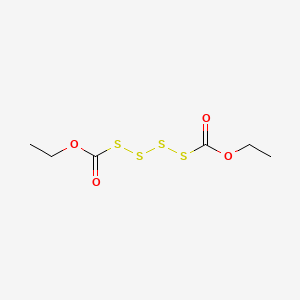

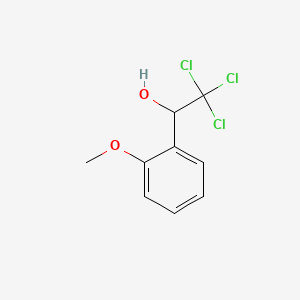
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

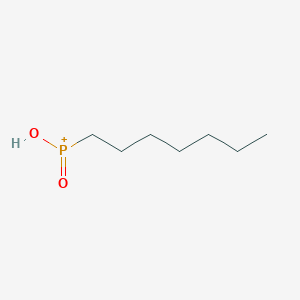
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)

